

An In-depth Technical Guide to Aluminium Borate n-Hydrate

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Compound of Interest		
Compound Name:	Aluminium borate N-hydrate	
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Abstract

Aluminium borate n-hydrate represents a family of inorganic compounds with variable water content, rather than a single, stoichiometrically-defined molecule. These materials are often encountered as amorphous precursors in the synthesis of crystalline anhydrous aluminium borates, which are noted for their exceptional thermal and mechanical properties. This guide provides a comprehensive overview of the chemical formulas, structures, synthesis protocols, and characterization of aluminium borate n-hydrates and their anhydrous derivatives, such as 9Al₂O₃·2B₂O₃ (Al₁₈B₄O₃₃) and 2Al₂O₃·B₂O₃ (Al₄B₂O₉). Detailed experimental methodologies for common synthesis techniques, including sol-gel, precipitation, and hydrothermal methods, are presented. Quantitative data are summarized in tabular form, and logical workflows for synthesis and characterization are visualized using Graphviz diagrams to facilitate understanding for research and development applications.

Chemical Formula and Nomenclature

The term "aluminium borate n-hydrate" broadly describes a hydrated form of aluminium borate. The 'n' signifies a variable number of water molecules (H₂O) associated with the aluminium borate formula unit, which can be an integer or a fraction.[1] This variability arises because the degree of hydration is highly dependent on the synthesis conditions, temperature, and ambient humidity.[1]

The anhydrous component can have several stable stoichiometries within the Al₂O₃-B₂O₃ system.[1][2] Therefore, a more precise chemical formula and name require specification of the



anhydrous borate core. The dot in the formula (e.g., ·nH₂O) indicates that the water molecules are chemically bound within the solid-state structure as water of crystallization.[1]

According to the International Union of Pure and Applied Chemistry (IUPAC), the name is constructed by stating the name of the anhydrous salt, followed by a Greek numerical prefix (e.g., mono-, di-, tri-) and the term "-hydrate".[1] For instance, if the anhydrous component is AIBO₃ and it binds three water molecules, the name would be aluminium borate trihydrate.[1]

Data Presentation: Stoichiometry and Formulae

The following table summarizes the common anhydrous aluminium borate phases and their general hydrated formulas.

Anhydrous Compound	Anhydrous Formula	General Hydrated Formula	Potential IUPAC Name (example)
Aluminium Orthoborate	AlBO ₃	AlBO₃·nH₂O	Aluminium Borate n- hydrate
Aluminium Borate	Al ₂ B ₂ O ₆	Al2B2O6·nH2O	Aluminium Borate n- hydrate
Aluminium Borate (2:1)	2Al ₂ O ₃ ·B ₂ O ₃ (Al ₄ B ₂ O ₉)	Al4B2O9·nH2O	Aluminium Borate n- hydrate
Aluminium Borate (9:2)	9Al ₂ O ₃ ·2B ₂ O ₃ (Al ₁₈ B ₄ O ₃₃)	Al18B4O33·nH2O	Aluminium Borate n- hydrate

Chemical Structure

The structure of **aluminium borate n-hydrate** is typically amorphous, existing as a precursor that crystallizes into stable anhydrous phases upon heating.[1][3] The structure of the final crystalline material is well-documented and provides insight into the local coordination environments that may exist in the hydrated state.

The anhydrous forms, Al₄B₂O₉ and Al₁₈B₄O₃₃, possess orthorhombic crystal structures.[4] These structures are characterized by a network of aluminium-oxygen and boron-oxygen polyhedra. Aluminium atoms can exist in both tetrahedral (AlO₄) and octahedral (AlO₆)



coordination, while boron atoms are typically found in trigonal planar (BO₃) coordination, with a small fraction potentially in tetrahedral (BO₄) groups.[4][5] The hydrated forms contain water molecules integrated into the crystal lattice, which are driven off during thermal treatment (calcination) to yield the stable anhydrous crystalline structures.

Data Presentation: Crystallographic and Physical Properties

The table below presents crystallographic data for a related hydroxylated aluminium borate as an example of a crystalline hydrated structure, along with key properties of the primary anhydrous phases.

Property	Ba[AlB ₄ O ₈ (OH)][1]	Al ₄ B ₂ O ₉ [4][5]	Al ₁₈ B ₄ O ₃₃ (9Al ₂ O ₃ ·2B ₂ O ₃)[4]
Crystal System	Monoclinic	Orthorhombic	Orthorhombic
Space Group	P21/n	C2/m	Cmc21
Lattice Parameters	a=7.07 Å, b=15.11 Å, c=7.07 Å, β=93.6°	a=14.88 Å, b=5.53 Å, c=15.02 Å, β=90.6°	a=7.68 Å, b=15.00 Å, c=5.30 Å
Theoretical Density	N/A	~2.9 g/cm³	2.96 g/cm ³ [6]
Thermal Stability	N/A	Unstable, transforms to Al ₁₈ B ₄ O ₃₃ at ~1100°C[4][7]	Stable up to ~1900°C[2]
Young's Modulus	N/A	N/A	350 GPa[4]
Coeff. of Thermal Exp.	N/A	N/A	5.2 x 10 ⁻⁶ K ⁻¹ [4]

Experimental Protocols

The synthesis of aluminium borate typically involves the formation of a hydrated, often amorphous, precursor which is subsequently calcined at high temperatures to produce the desired crystalline phase.

Protocol 1: Sol-Gel Synthesis



This method offers excellent control over the material's nanostructure.[1]

- Precursor Preparation: Dissolve an aluminium precursor, such as aluminium tri-sec-butoxide, and a boron precursor, like boric acid (H₃BO₃), in a suitable solvent (e.g., ethanol).[1][3]
- Hydrolysis and Condensation: Initiate hydrolysis by adding water, often with an acid or base catalyst. This leads to the formation of a 'sol'.
- Gelation: With time and gentle heating, the sol undergoes condensation reactions, forming a
 three-dimensional network, resulting in a 'gel'. This gel is an amorphous aluminium borate
 n-hydrate.
- Aging and Drying: The gel is aged to strengthen the network and then dried under controlled conditions (e.g., in an oven at ~120°C) to remove the solvent and excess water, yielding a xerogel or aerogel.
- Calcination: The dried gel is heated at high temperatures (e.g., 750-1000°C) in a furnace.[1]
 [3] During this step, the remaining water and organic residues are removed, and the amorphous hydrated precursor crystallizes into a stable anhydrous phase like Al₄B₂O₉ or Al₁₈B₄O₃₃.[3]

Protocol 2: Precipitation Synthesis

This is a common method for producing amorphous precursor powders.[3]

- Solution Preparation: Prepare separate aqueous solutions of an aluminium salt (e.g., aluminium nitrate nonahydrate, Al(NO₃)₃·9H₂O) and boric acid (H₃BO₃).[3]
- Precipitation: Add the precursor solutions to a basic solution, such as ammonium carbonate ((NH₄)₂CO₃), under vigorous stirring.[3] This causes the co-precipitation of an amorphous hydrated aluminium borate precursor.
- Washing and Drying: The precipitate is filtered, washed thoroughly with deionized water to remove soluble by-products, and then dried in an oven (e.g., at 100-150°C).
- Calcination: The dried powder is calcined at temperatures typically ranging from 670°C to 900°C to induce crystallization into the desired anhydrous aluminium borate phase.[1]



Protocol 3: Hydrothermal Synthesis

This technique uses high-pressure and high-temperature aqueous solutions to crystallize materials.[1] It is particularly effective for generating specific crystalline phases of hydrated or hydroxylated metal borates.

- Precursor Mixture: A mixture of aluminium and boron source compounds is placed in a sealed pressure vessel (autoclave) with an aqueous solvent.
- Heating: The autoclave is heated to a specific temperature (e.g., 550°C) and pressure (e.g., 1400 bar) for a set duration.[1] These conditions facilitate the dissolution and recrystallization of the precursors into a stable crystalline phase.
- Cooling and Recovery: The autoclave is cooled, and the crystalline product is recovered by filtration, washed, and dried. This method has been used to synthesize complex hydroxylated phases like Ba[AlB₄O₈(OH)].[1]

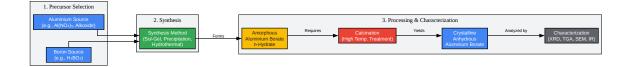
Protocol 4: Key Characterization Techniques

- Thermogravimetric Analysis (TGA): This technique is crucial for determining the value of 'n' in the hydrate.[1] By measuring the mass loss of a sample as it is heated, one can quantify the amount of water driven off at different temperatures.
- X-ray Diffraction (XRD): XRD is the primary tool for identifying the crystalline phases present in the material after calcination.[1][8] It distinguishes between amorphous precursors and crystalline products like Al₄B₂O₉ and Al₁₈B₄O₃₃.
- Scanning Electron Microscopy (SEM): SEM is used to characterize the morphology of the synthesized powders or whiskers, revealing details about particle size, shape, and aggregation.[9]
- Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the bonding environment, helping to differentiate between triangular (BO₃) and tetrahedral (BO₄) boron coordination and to detect the presence of O-H bonds from water molecules.[10][11]

Mandatory Visualizations

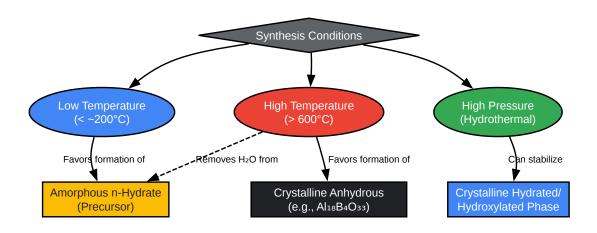


The following diagrams illustrate key logical and experimental workflows related to the synthesis and characterization of aluminium borate.



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Caption: General experimental workflow for the synthesis of crystalline aluminium borate.





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Caption: Logical relationship between synthesis conditions and resulting aluminium borate phases.

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